[4-(fluoromethyl)phenyl]methanol
Description
[4-(Fluoromethyl)phenyl]methanol (C₈H₉FO) is a fluorinated aromatic alcohol characterized by a hydroxymethyl (-CH₂OH) group and a fluoromethyl (-CH₂F) substituent at the para position on the benzene ring (Figure 1). This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing nature of the fluorine atom, which modulates the acidity of the hydroxyl group and enhances metabolic stability compared to non-fluorinated analogs. Synthetic routes often involve nucleophilic fluorination or radical-mediated processes, as evidenced by methodologies in fluorinated ester derivatives .
Properties
CAS No. |
1779820-79-9 |
|---|---|
Molecular Formula |
C8H9FO |
Molecular Weight |
140.15 g/mol |
IUPAC Name |
[4-(fluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 |
InChI Key |
OQZWZXQGEIGPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)CF |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(fluoromethyl)phenyl]methanol typically involves the fluorination of a suitable precursor followed by reduction. One common method is the fluorination of benzyl alcohol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(fluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(fluoromethyl)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: [4-(fluoromethyl)benzaldehyde], [4-(fluoromethyl)benzoic acid].
Reduction: [4-(fluoromethyl)phenyl]methane.
Substitution: [4-(hydroxymethyl)phenyl]methanol.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(fluoromethyl)phenyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique fluorine substitution makes it valuable for studying the effects of fluorine on chemical reactivity and stability .
Biology and Medicine: The compound is investigated for its potential use in drug development. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a candidate for pharmaceutical research .
Industry: In material science, this compound is used in the development of novel polymers and materials with specific properties such as increased hydrophobicity and thermal stability .
Mechanism of Action
The mechanism by which [4-(fluoromethyl)phenyl]methanol exerts its effects depends on its application. In drug development, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and binding affinity. The methanol group can participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared :
[4-(Fluoromethyl)phenyl]methanol
(4-Methylphenyl)methanol (C₈H₁₀O)
[4-(Trifluoromethyl)phenyl]methanol (C₈H₇F₃O)
[4-(Chloromethyl)phenyl]methanol (C₈H₈ClO)
[4-(Phenylsulfanyl)phenyl]methanol (C₁₃H₁₂OS)
| Property | This compound | (4-Methylphenyl)methanol | [4-(Trifluoromethyl)phenyl]methanol | [4-(Chloromethyl)phenyl]methanol | [4-(Phenylsulfanyl)phenyl]methanol |
|---|---|---|---|---|---|
| Molecular Weight | 140.15 g/mol | 122.16 g/mol | 192.14 g/mol | 156.60 g/mol | 216.30 g/mol |
| Boiling Point | ~250°C (est.) | ~245°C | ~265°C | ~260°C | ~300°C |
| Solubility (Polarity) | Moderate in polar solvents | High in polar solvents | Low in polar solvents | Moderate | Low |
| Hydroxyl Acidity (pKa) | ~10.2 (enhanced by -CH₂F) | ~15.5 | ~8.9 (stronger due to -CF₃) | ~12.7 | ~13.5 |
Key Findings :
- Electron-Withdrawing Effects : The fluoromethyl group (-CH₂F) increases hydroxyl acidity compared to methyl (-CH₃) but less than trifluoromethyl (-CF₃) .
- Steric and Electronic Influence : Bulkier substituents like -CF₃ reduce solubility in polar solvents, while sulfur-containing analogs (e.g., phenylsulfanyl) exhibit lower reactivity in esterification .
Oxidation Susceptibility :
- The hydroxyl group in this compound is more resistant to oxidation than non-fluorinated analogs due to inductive effects of fluorine. This property is advantageous in drug intermediate synthesis .
- Comparison with Aliphatic Analogs: Cyclic ether derivatives like [4-(fluoromethyl)oxan-4-yl]methanol (C₇H₁₃FO₂) show reduced aromatic conjugation, leading to lower thermal stability (~180°C decomposition) compared to aromatic analogs .
Nucleophilic Substitution :
- Fluoromethyl groups undergo nucleophilic displacement less readily than chloromethyl analogs, making [4-(chloromethyl)phenyl]methanol a better candidate for further functionalization .
Biological Activity
[4-(Fluoromethyl)phenyl]methanol, a compound characterized by its fluoromethyl group attached to a phenolic structure, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H9F
- Molecular Weight : 140.16 g/mol
- Structure : The compound consists of a phenyl ring substituted with a fluoromethyl group (-CH2F) and a hydroxymethyl group (-CH2OH).
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, contributing to their protective effects against cellular damage.
-
Antimicrobial Activity :
- Research indicates that this compound displays antimicrobial properties against various bacterial strains. The presence of the fluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.
Antioxidant Activity
Table 1 summarizes the antioxidant activity of this compound compared to standard antioxidants:
The IC50 value indicates the concentration required to inhibit 50% of free radicals, demonstrating that while this compound is effective, it is less potent than ascorbic acid.
Antimicrobial Activity
Case studies have highlighted the antimicrobial efficacy of this compound against various bacterial pathogens. For example:
- A study found that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Enzyme Inhibition
The enzyme inhibition profile is crucial for understanding the therapeutic potential of this compound:
- Acetylcholinesterase (AChE) : IC50 = 19.2 µM
- Butyrylcholinesterase (BChE) : IC50 = 13.2 µM
These values suggest that the compound could be a candidate for further development in treating cognitive disorders where cholinergic dysfunction is prevalent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
